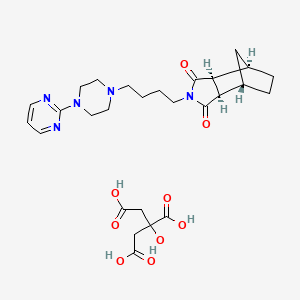

Tandospirone citrate

説明

Structure

2D Structure

特性

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2.C6H8O7/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,6-7,15-18H,1-2,4-5,8-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t15-,16+,17+,18-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLGUJHNIWGCKM-DPFKZJTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112457-95-1 | |

| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, (3aR,4S,7R,7aS)-rel-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112457-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tandospirone citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112457951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TANDOSPIRONE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R8E9BWM4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tandospirone Citrate's Interaction with 5-HT1A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tandospirone (B1205299) citrate, an anxiolytic and antidepressant agent of the azapirone class, exerts its therapeutic effects primarily through a nuanced interaction with the serotonin (B10506) 1A (5-HT1A) receptor. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning tandospirone's action on 5-HT1A receptors. It details the compound's binding affinity, its partial agonist activity at both presynaptic and postsynaptic receptor populations, and the subsequent downstream signaling cascades. This document synthesizes quantitative data, outlines key experimental methodologies, and visualizes complex pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action at the 5-HT1A Receptor

Tandospirone is a potent and selective partial agonist at the 5-HT1A receptor.[1][2][3] Its mechanism is multifaceted, stemming from its differential effects on presynaptic and postsynaptic 5-HT1A receptors, which are geographically and functionally distinct within the central nervous system.

Receptor Selectivity and Binding Affinity

Tandospirone demonstrates a high affinity for the 5-HT1A receptor, with a reported Ki value of approximately 27 ± 5 nM.[4][5] Its selectivity is a key feature; it is significantly less potent at other serotonin receptor subtypes, including 5-HT1C and 5-HT2, as well as at α1- and α2-adrenergic receptors and dopamine (B1211576) D1 and D2 receptors, with Ki values in the micromolar range. This high selectivity for the 5-HT1A receptor minimizes off-target effects, contributing to a more favorable side-effect profile compared to less selective anxiolytics like benzodiazepines.

Dual Action: Presynaptic and Postsynaptic Modulation

The 5-HT1A receptors are strategically located to modulate serotonergic neurotransmission. Presynaptic 5-HT1A autoreceptors are found on the soma and dendrites of serotonergic neurons in the raphe nuclei, while postsynaptic receptors are distributed in various forebrain regions, including the hippocampus, amygdala, and prefrontal cortex.

-

Presynaptic Action: At the presynaptic 5-HT1A autoreceptors in the raphe nuclei, tandospirone acts as a full agonist. Acute administration leads to the activation of these autoreceptors, which in turn inhibits the firing of serotonin neurons and reduces the synthesis and release of serotonin. However, with chronic administration, these presynaptic autoreceptors undergo desensitization. This desensitization is a critical step, as it leads to a normalization of serotonin release, which is thought to contribute to the delayed onset of the therapeutic effects of tandospirone.

-

Postsynaptic Action: In contrast to its action on presynaptic receptors, tandospirone behaves as a partial agonist at postsynaptic 5-HT1A receptors in the forebrain. This partial agonism means that tandospirone produces a submaximal response compared to the endogenous full agonist, serotonin. This modulation of postsynaptic 5-HT1A receptors in limbic areas is believed to be the primary driver of its anxiolytic effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of tandospirone's interaction with various neurotransmitter receptors.

Table 1: Binding Affinity of Tandospirone for 5-HT1A and Other Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 5-HT1A | 27 ± 5 | |

| 5-HT1C | >1000 | |

| 5-HT2 | 1300 - 41000 | |

| α1-adrenergic | 1300 - 41000 | |

| α2-adrenergic | 1300 - 41000 | |

| Dopamine D1 | 1300 - 41000 | |

| Dopamine D2 | 1300 - 41000 |

Table 2: Functional Activity of Tandospirone at 5-HT1A Receptors

| Parameter | Value | Reference |

| Intrinsic Activity (vs. 8-OH-DPAT) | ~60% | |

| ED50 for Inhibition of Dorsal Raphe Firing | 198 µg/kg (i.p.) |

Signaling Pathways

Upon binding to the 5-HT1A receptor, tandospirone initiates a cascade of intracellular signaling events. As the 5-HT1A receptor is a G-protein coupled receptor (GPCR) linked to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels.

G-Protein Coupling and Downstream Effectors

Activation of the 5-HT1A receptor by tandospirone leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA).

-

Activation of G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, leading to an efflux of potassium ions from the neuron. This potassium efflux causes hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential and thus inhibiting neuronal activity.

Modulation of the Extracellular Signal-Regulated Kinase (ERK) Pathway

Tandospirone has also been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) in the dorsal raphe nucleus and hypothalamic paraventricular nucleus. This effect is blocked by the 5-HT1A antagonist WAY-100635, indicating that it is a 5-HT1A receptor-mediated process. The activation of the ERK signaling pathway may play a role in the long-term neuroplastic changes associated with chronic tandospirone treatment.

Visualizations of Key Mechanisms

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments used to characterize the interaction of tandospirone with 5-HT1A receptors.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of tandospirone for the 5-HT1A receptor.

-

Principle: This is a competitive binding assay where tandospirone competes with a radiolabeled ligand (e.g., [3H]8-OH-DPAT or the antagonist [3H]WAY-100635) for binding to the 5-HT1A receptor in a tissue homogenate or cell membrane preparation.

-

Methodology:

-

Tissue Preparation: Brain regions rich in 5-HT1A receptors, such as the hippocampus or cerebral cortex from rats, are homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to obtain a membrane pellet, which is resuspended.

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled tandospirone.

-

Separation: After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of tandospirone that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins following receptor agonism.

-

Objective: To determine the functional efficacy of tandospirone at the 5-HT1A receptor.

-

Principle: Agonist binding to a Gi/o-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which, upon binding, remains associated with the Gα subunit. The amount of bound [35S]GTPγS is proportional to the degree of receptor activation.

-

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO cells) or from brain tissue are prepared.

-

Incubation: The membranes are incubated in an assay buffer containing GDP, MgCl2, NaCl, [35S]GTPγS, and varying concentrations of tandospirone.

-

Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the free form by filtration.

-

Quantification: The radioactivity on the filters is measured.

-

Data Analysis: The data are used to construct a dose-response curve, from which the EC50 (the concentration of tandospirone that produces 50% of the maximal response) and the Emax (the maximal response) can be determined. The Emax value, when compared to that of a full agonist, indicates whether tandospirone is a full or partial agonist.

-

In Vivo Extracellular Single-Unit Recording

This electrophysiological technique allows for the direct measurement of the firing rate of neurons in a living animal.

-

Objective: To assess the in vivo effect of tandospirone on the firing activity of serotonergic neurons in the dorsal raphe nucleus.

-

Principle: A microelectrode is positioned in the dorsal raphe nucleus of an anesthetized animal to record the action potentials of individual serotonin neurons. The change in the firing rate of these neurons following the administration of tandospirone is then measured.

-

Methodology:

-

Animal Preparation: A rat is anesthetized and placed in a stereotaxic apparatus. A small hole is drilled in the skull above the dorsal raphe nucleus.

-

Electrode Placement: A recording microelectrode is slowly lowered into the dorsal raphe nucleus until the characteristic slow and regular firing pattern of a serotonin neuron is identified.

-

Baseline Recording: The baseline firing rate of the neuron is recorded for a stable period.

-

Drug Administration: Tandospirone is administered, typically intravenously (i.v.) or intraperitoneally (i.p.).

-

Post-Drug Recording: The firing rate of the neuron is continuously recorded to observe the drug-induced changes.

-

Data Analysis: The change in firing rate from baseline is quantified to determine the inhibitory effect of tandospirone. A dose-response curve can be generated by administering different doses of the drug.

-

Conclusion

Tandospirone citrate's mechanism of action is a well-defined example of selective, partial agonism at a key neurotransmitter receptor. Its high affinity and selectivity for the 5-HT1A receptor, coupled with its dual action on presynaptic and postsynaptic receptor populations, provide a clear rationale for its therapeutic efficacy in anxiety and depressive disorders. The downstream signaling events, primarily the inhibition of adenylyl cyclase and the activation of GIRK channels, translate receptor binding into a modulation of neuronal excitability. For researchers and drug development professionals, a thorough understanding of these intricate mechanisms is paramount for the rational design of novel therapeutics targeting the serotonergic system and for optimizing the clinical application of existing agents like tandospirone. The experimental protocols outlined herein provide a foundational framework for the continued investigation of compounds acting at 5-HT1A receptors.

References

- 1. In vivo drug action of tandospirone at 5-HT1A receptor examined using positron emission tomography and neuroendocrine response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Tandospirone Citrate: A Technical Guide on its Core Function as a Selective 5-HT1A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandospirone (B1205299) citrate (B86180) is an anxiolytic and antidepressant agent belonging to the azapirone class of drugs.[1][2] First marketed in Japan in 1996 and later in China, it is primarily indicated for the treatment of generalized anxiety disorder and other anxiety states.[2][3] Unlike benzodiazepines, tandospirone offers a distinct mechanism of action with a favorable side-effect profile, notably lacking the sedative, muscle relaxant, and dependency-inducing properties associated with older anxiolytics.[3] Its therapeutic effects are rooted in its potent and selective partial agonism at the serotonin (B10506) 1A (5-HT1A) receptor, a key modulator of mood and anxiety in the central nervous system. This guide provides an in-depth technical overview of tandospirone's pharmacology, mechanism of action, and the experimental methodologies used to characterize its function.

Pharmacodynamics

Mechanism of Action

Tandospirone's primary pharmacological effect is mediated through its high affinity and partial agonist activity at the 5-HT1A receptor. The 5-HT1A receptors are G-protein coupled receptors found in high densities in key brain regions associated with mood and anxiety, including the hippocampus, amygdala, and the dorsal raphe nucleus.

Tandospirone exhibits functional selectivity:

-

Presynaptic 5-HT1A Autoreceptors: Located on serotonergic neurons in the raphe nuclei, these receptors regulate the synthesis and release of serotonin. Tandospirone acts as a full agonist at these sites, inhibiting the firing rate of serotonin neurons and reducing serotonin release.

-

Postsynaptic 5-HT1A Receptors: Located on non-serotonergic neurons in cortical and limbic areas, these receptors mediate the physiological response to serotonin. Tandospirone acts as a partial agonist at these sites.

This dual action allows tandospirone to modulate serotonergic activity, which is thought to stabilize neural circuits that are overactive in anxiety states.

Receptor Binding Profile

Tandospirone's selectivity for the 5-HT1A receptor is a defining feature of its pharmacological profile. It has a significantly lower affinity for other serotonin receptor subtypes, as well as for adrenergic and dopaminergic receptors. This high selectivity contributes to its favorable side-effect profile compared to less selective compounds like buspirone.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 5-HT1A | 27 ± 5 | |

| 5-HT1C | 2600 ± 60 | |

| 5-HT2 | 1300 ± 200 | |

| Dopamine (B1211576) D1 | 41000 ± 10000 | |

| Dopamine D2 | 1700 ± 300 | |

| α1-Adrenergic | 1600 ± 80 | |

| α2-Adrenergic | 1900 ± 400 | |

| 5-HT1B, β-Adrenergic, Muscarinic, Benzodiazepine sites | Inactive (>100,000) |

Intracellular Signaling Pathways

Activation of the 5-HT1A receptor by tandospirone initiates a cascade of intracellular events. As a Gi/o-coupled receptor, its stimulation leads to:

-

Inhibition of Adenylyl Cyclase: This primary action reduces the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of PKA Pathway: The decrease in cAMP leads to reduced activity of Protein Kinase A (PKA), thereby decreasing the phosphorylation of downstream target proteins.

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: This leads to hyperpolarization of the neuronal membrane, causing an inhibitory effect on neuronal firing.

-

Involvement of ERK/MAP Kinase Pathway: Studies have shown that tandospirone can increase the phosphorylation of extracellular signal-regulated kinase (ERK), suggesting the involvement of the mitogen-activated protein (MAP) kinase signaling pathway in its mechanism.

Pharmacokinetics

Tandospirone is classified as a Biopharmaceutics Classification System (BCS) class I drug, indicating high solubility and high permeability. However, it undergoes extensive first-pass metabolism, leading to low absolute oral bioavailability. Its absorption mechanism is primarily passive diffusion.

| Parameter | Value (in rats) | Route | Reference |

| Tmax (Time to peak concentration) | 0.161 ± 0.09 h | Intragastric (i.g.) | |

| t1/2 (Elimination half-life) | 1.380 ± 0.46 h | Intragastric (i.g.) | |

| t1/2 (Elimination half-life) | 1.224 ± 0.39 h | Intravenous (i.v.) | |

| AUC(0-∞) (Area under the curve) | 114.7 ± 41 ng/mLh | Intragastric (i.g.) | |

| AUC(0-∞) (Area under the curve) | 48,397 ± 19,107 ng/mLh | Intravenous (i.v.) | |

| Absolute Bioavailability | 0.24% | Oral vs. IV |

The major active metabolite of tandospirone is 1-(2-pyrimidinyl)-piperazine (1-PP), which has a significantly higher area under the curve (AUC) than the parent drug after oral administration.

Effects on Neurotransmitter Systems

Tandospirone's primary action on the serotonergic system leads to secondary modulatory effects on other key neurotransmitter systems, particularly dopamine.

Dopaminergic System Modulation

While tandospirone has a very low affinity for dopamine receptors, it indirectly increases dopamine levels, especially in the medial prefrontal cortex (mPFC). This effect is critical to its potential for improving cognitive function in disorders like schizophrenia. The proposed mechanism involves the inhibition of serotonergic neurons in the raphe nucleus, which in turn disinhibits downstream dopaminergic neurons.

-

Tandospirone stimulates 5-HT1A autoreceptors on raphe neurons.

-

This inhibits the firing of serotonin neurons.

-

The reduction in serotonin release disinhibits GABAergic interneurons.

-

The inhibition of GABAergic neurons leads to the disinhibition of dopaminergic neurons in areas like the ventral tegmental area (VTA).

-

This results in increased dopamine release in projection areas like the mPFC.

This enhancement of cortical dopamine is believed to contribute to tandospirone's efficacy in improving executive function and verbal memory when used as an adjunct to antipsychotic treatment in patients with schizophrenia.

Experimental Protocols

Protocol: Radioligand Receptor Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of tandospirone for the 5-HT1A receptor in rat brain tissue.

1. Materials and Reagents:

-

Rat hippocampal or cortical tissue

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist)

-

Non-specific binding agent: Serotonin (10 µM) or unlabeled 8-OH-DPAT

-

Tandospirone citrate solutions (various concentrations)

-

Scintillation cocktail and vials

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell harvester and liquid scintillation counter

2. Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in the assay buffer to a final protein concentration of approximately 1-2 mg/mL. Determine protein concentration using a standard method (e.g., Bradford assay).

3. Binding Assay:

-

Set up assay tubes containing:

-

Total Binding: Buffer, [3H]8-OH-DPAT (e.g., at its Kd concentration), and membrane preparation.

-

Non-specific Binding: Buffer, [3H]8-OH-DPAT, non-specific agent (10 µM Serotonin), and membrane preparation.

-

Competition Binding: Buffer, [3H]8-OH-DPAT, membrane preparation, and varying concentrations of tandospirone.

-

-

Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the tandospirone concentration.

-

Determine the IC50 value (the concentration of tandospirone that inhibits 50% of specific [3H]8-OH-DPAT binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vivo Microdialysis

This protocol details a method for measuring tandospirone-induced changes in extracellular dopamine and serotonin in the medial prefrontal cortex (mPFC) of freely moving rats.

1. Stereotaxic Surgery:

-

Anesthetize an adult male rat (e.g., Sprague-Dawley, 250-300g) with isoflurane (B1672236) or a similar anesthetic.

-

Place the rat in a stereotaxic frame.

-

Implant a guide cannula targeting the mPFC using coordinates from a rat brain atlas.

-

Secure the cannula to the skull with dental cement and anchor screws.

-

Allow the animal to recover for at least 3-7 days.

2. Microdialysis Procedure:

-

On the day of the experiment, place the rat in a microdialysis bowl, allowing free movement.

-

Gently insert a microdialysis probe (e.g., 2-4 mm membrane length) through the guide cannula into the mPFC.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow a 2-3 hour equilibration period to establish a stable neurotransmitter baseline.

-

Collect baseline dialysate samples every 20 minutes into vials containing an antioxidant solution to prevent degradation. Collect at least three consecutive baseline samples where neurotransmitter levels vary by less than 10-15%.

3. Drug Administration and Sampling:

-

Administer tandospirone (e.g., 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-injection.

-

Store all samples at -80°C until analysis.

4. Sample Analysis (HPLC-ECD):

-

Analyze the dialysate samples for serotonin and dopamine content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Chromatographic Conditions: Use a C18 reverse-phase column with a mobile phase consisting of a phosphate/citrate buffer, an ion-pairing agent, EDTA, and a small percentage of organic solvent (e.g., methanol).

-

Electrochemical Detection: Set the potential of the working electrode to a level optimal for the oxidation of serotonin and dopamine (e.g., +0.6 to +0.8 V).

-

Quantify neurotransmitter concentrations by comparing peak heights or areas to those of known standards.

5. Data Analysis:

-

Calculate the mean neurotransmitter concentration from the three stable baseline samples.

-

Express all subsequent post-injection sample concentrations as a percentage of the baseline mean.

-

Use appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the significance of the drug's effect over time.

Conclusion

This compound is a highly selective 5-HT1A receptor partial agonist with a well-characterized pharmacological profile. Its distinct mechanism, which differentiates it from traditional anxiolytics, involves potent modulation of the serotonergic system through both presynaptic and postsynaptic 5-HT1A receptors. This primary action leads to significant downstream effects, including the indirect enhancement of cortical dopamine neurotransmission, which is crucial for its therapeutic potential beyond anxiety, particularly in improving cognitive deficits in schizophrenia. The detailed experimental protocols provided herein represent standard methodologies for the continued investigation of tandospirone and other selective serotonergic agents, facilitating further research into their complex roles in CNS function and pathology.

References

Pharmacological profile of Tandospirone citrate in CNS disorders

An In-depth Technical Guide on the Pharmacological Profile of Tandospirone (B1205299) Citrate (B86180) in CNS Disorders

Introduction

Tandospirone citrate is an anxiolytic and antidepressant drug belonging to the azapirone class.[1] Primarily marketed in Japan and China, it is used for the treatment of generalized anxiety disorder (GAD) and anxiety states associated with other conditions.[2][3] Unlike traditional anxiolytics like benzodiazepines, tandospirone lacks significant sedative, muscle relaxant, and dependency-inducing properties, making it a valuable alternative for long-term management.[1][3] Its unique mechanism of action, centered on the serotonergic system, has also prompted investigation into its efficacy for other Central Nervous System (CNS) disorders, including depression, Parkinson's disease, and schizophrenia. This guide provides a comprehensive overview of the pharmacological profile of tandospirone, its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental methodologies.

Mechanism of Action

Tandospirone's primary pharmacological effect is mediated through its activity as a potent and selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor. These receptors are widely distributed throughout the CNS, notably in the raphe nuclei, hippocampus, amygdala, and cortex, regions critically involved in mood and anxiety regulation.

Tandospirone exhibits a dual action on 5-HT1A receptors:

-

Presynaptic Autoreceptors: It acts as a full agonist at 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons in the raphe nuclei. Acute activation of these receptors inhibits serotonin neuron firing and reduces serotonin release. However, chronic administration leads to the desensitization of these autoreceptors, which is believed to contribute to the delayed onset of its therapeutic effects by ultimately enhancing serotonergic neurotransmission.

-

Postsynaptic Receptors: It acts as a partial agonist at postsynaptic 5-HT1A receptors in forebrain regions like the hippocampus and cortex. This partial agonism modulates neuronal activity in circuits associated with anxiety and mood. The downstream signaling cascade involves the coupling of the 5-HT1A receptor to an inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase activity. This leads to a reduction in cyclic AMP (cAMP) levels and decreased activity of Protein Kinase A (PKA), ultimately modulating neuronal excitability.

Furthermore, tandospirone's influence may extend to other neurotransmitter systems. By activating 5-HT1A receptors, it can indirectly modulate dopaminergic and glutamatergic neurotransmission, which may underlie its potential therapeutic effects in schizophrenia and Parkinson's disease.

Signaling Pathway Diagram

Caption: Mechanism of Action of Tandospirone at 5-HT1A Receptors.

Pharmacological Data

Receptor Binding Profile

Tandospirone demonstrates high selectivity for the 5-HT1A receptor. Its affinity for other serotonin receptor subtypes, as well as for adrenergic and dopaminergic receptors, is significantly lower by two to three orders of magnitude. It shows negligible activity at 5-HT1B, benzodiazepine, and muscarinic cholinergic receptors.

Table 1: Receptor Binding Affinity Profile of Tandospirone

| Receptor/Site | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| 5-HT1A | 27 ± 5 | |

| 5-HT1C | > 1,300 | |

| 5-HT2 | > 1,300 | |

| Dopamine D1 | > 10,000 | |

| Dopamine D2 | > 10,000 | |

| α1-Adrenergic | > 1,300 | |

| α2-Adrenergic | > 10,000 | |

| 5-HT Uptake Site | Inactive | |

| β-Adrenergic | Inactive | |

| Muscarinic Cholinergic | Inactive |

| Benzodiazepine | Inactive | |

Pharmacokinetics

Preclinical studies in rats indicate that tandospirone is rapidly absorbed and eliminated. However, it undergoes extensive first-pass metabolism, resulting in very low absolute oral bioavailability. Its major active metabolite is 1-(2-pyrimidyl)-piperazine (1-PP). Tandospirone is classified as a Biopharmaceutics Classification System (BCS) class I drug, indicating high solubility and high permeability.

Table 2: Pharmacokinetic Parameters of Tandospirone in Rats (20 mg/kg dose)

| Parameter | Intragastric (i.g.) | Intravenous (i.v.) | Reference |

|---|---|---|---|

| t½ (half-life) | 1.380 ± 0.46 h | 1.224 ± 0.39 h | |

| Tmax (time to peak) | 0.161 ± 0.09 h | N/A | |

| AUC(0-∞) (Area under the curve) | 114.7 ± 41 ng/mL*h | 48,397 ± 19,107 ng/mL*h |

| Absolute Bioavailability (F) | 0.24% | N/A | |

Clinical Efficacy

Clinical trials have established the efficacy of tandospirone in treating GAD. A multicenter, randomized controlled trial compared two doses, 30 mg/day and 60 mg/day, over a 6-week period.

Table 3: Clinical Efficacy of Tandospirone in Generalized Anxiety Disorder (GAD) after 6 Weeks

| Outcome Measure | 30 mg/day Group | 60 mg/day Group | p-value | Reference |

|---|---|---|---|---|

| Overall Response Rate | 58.4% | 65.7% | 0.213 | |

| Significant Response Rate | 22.6% | 34.3% | 0.032 | |

| Clinical Recovery Rate | 39.4% | 41.6% | 0.712 | |

| Change in HAMA Total Score | Lower Improvement | Higher Improvement | <0.05 |

| Improvement in Somatic Anxiety | Less Effective | More Effective | <0.05 | |

Response Rate: Defined as a significant reduction in the Hamilton Anxiety Scale (HAMA) score.

The higher dose (60 mg/day) demonstrated advantages in relieving somatic symptoms and depressive symptoms associated with GAD, although it was also associated with a higher incidence of mild adverse events like dizziness. Tandospirone has also shown promise as an augmentation therapy to accelerate the effects of SSRIs in major depressive disorder.

Experimental Protocols and Workflows

Preclinical Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anxiolytic properties of tandospirone in a preclinical rodent model, such as the conditioned fear stress model.

Caption: Preclinical Workflow for Anxiolytic Effect Assessment.

Clinical Trial Workflow

This diagram outlines the workflow for a multicenter, randomized controlled trial to evaluate the efficacy and safety of tandospirone in patients with GAD, based on the design of trial NCT01614041.

Caption: Clinical Trial Workflow for Tandospirone in GAD.

Detailed Methodologies

Protocol 1: Radioligand Receptor Binding Assay This protocol is a synthesized methodology for determining the binding affinity (Ki) of tandospirone for various neurotransmitter receptors.

-

Tissue Preparation:

-

Sacrifice male Sprague-Dawley rats via decapitation.

-

Rapidly dissect brain regions of interest (e.g., cortex for 5-HT1A, striatum for D2).

-

Homogenize tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).

-

-

Binding Assay (Competition Study):

-

Set up assay tubes containing:

-

A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

-

Increasing concentrations of unlabeled this compound (the competitor).

-

The prepared brain membrane homogenate.

-

-

For non-specific binding determination, a parallel set of tubes is prepared containing a high concentration of a known non-radioactive ligand (e.g., serotonin).

-

Incubate the mixture at a specific temperature for a set time to reach equilibrium (e.g., 30 min at 25°C).

-

-

Separation and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound ligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the tandospirone concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of tandospirone that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Protocol 2: In Vivo Microdialysis for Neurotransmitter Level Assessment This protocol outlines a general procedure for measuring extracellular neurotransmitter levels (e.g., serotonin, dopamine) in the brain of a freely moving rat following tandospirone administration.

-

Surgical Preparation:

-

Anesthetize an adult male rat (e.g., Sprague-Dawley) and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically, targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).

-

Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, gently insert a microdialysis probe (with a semi-permeable membrane) through the guide cannula into the target brain region.

-

Connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Allow a 90-120 minute equilibration period to establish a stable baseline of neurotransmitter levels.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

-

-

Drug Administration and Sampling:

-

Administer tandospirone or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection).

-

Continue to collect dialysate samples at the same regular intervals for several hours post-administration.

-

Store collected samples immediately at -80°C until analysis.

-

-

Sample Analysis (HPLC-ECD):

-

Quantify the concentration of neurotransmitters (e.g., serotonin) in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Inject a small volume of the dialysate into the HPLC system.

-

Separate the neurotransmitter from other components on a reverse-phase column (e.g., C18).

-

Detect the neurotransmitter electrochemically at a specific oxidizing potential.

-

-

Data Analysis:

-

Calculate the average neurotransmitter concentration from the three baseline samples collected immediately before drug administration.

-

Express all subsequent post-administration concentrations as a percentage of this baseline average.

-

Use statistical methods, such as ANOVA with repeated measures, to compare the effects of tandospirone treatment with the vehicle group over time.

-

Conclusion

This compound possesses a distinct pharmacological profile characterized by its potent and selective partial agonism at 5-HT1A receptors. This mechanism provides effective anxiolysis without the significant side effects associated with other anxiolytic classes. Its favorable pharmacokinetic properties of high permeability and solubility are offset by low bioavailability due to extensive metabolism. Clinical data robustly supports its use in GAD, with evidence suggesting dose-dependent benefits for somatic and depressive symptoms. The ongoing exploration of tandospirone's utility in other CNS disorders, such as depression and schizophrenia, highlights its potential as a versatile therapeutic agent. The detailed methodologies provided herein offer a framework for the continued investigation and understanding of this important CNS drug.

References

Tandospirone Citrate's Effect on Dopamine Neurotransmission: A Technical Guide

Executive Summary

Tandospirone (B1205299) is an anxiolytic and antidepressant agent belonging to the azapirone class of drugs. Its primary mechanism of action is potent and selective partial agonism at the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] While its direct interaction with dopamine (B1211576) receptors is minimal, a significant body of preclinical evidence demonstrates that tandospirone indirectly modulates dopamine neurotransmission. This modulation is primarily achieved through its action on the serotonergic system, which in turn influences dopaminergic neuron activity and subsequent dopamine release in key brain regions like the medial prefrontal cortex (mPFC). This guide provides an in-depth analysis of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Receptor Binding Profile and Selectivity

Tandospirone's pharmacological profile is distinguished by its high affinity and selectivity for the 5-HT1A receptor compared to other neurotransmitter receptors, including dopamine D1 and D2 receptors. Unlike other azapirones such as buspirone, which show moderate affinity for the D2 receptor, tandospirone is approximately two to three orders of magnitude less potent at dopamine, adrenergic, and other serotonin receptor subtypes.[1][4] This high selectivity underscores that its effects on dopamine are not a result of direct receptor binding but are mediated through a secondary, indirect pathway.

Table 1: Receptor Binding Affinities (Ki) of Tandospirone

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| 5-HT1A | 27 ± 5 | |

| 5-HT1C | 1300 - 41000 | |

| 5-HT2 | 1300 - 41000 | |

| Dopamine D1 | 1300 - 41000 | |

| Dopamine D2 | 1300 - 41000 | |

| α1-Adrenergic | 1300 - 41000 |

| α2-Adrenergic | 1300 - 41000 | |

Indirect Mechanism of Dopamine Modulation

The principal mechanism by which tandospirone influences dopamine levels is through the regulation of serotonergic neurons in the raphe nuclei, which have inhibitory projections to dopaminergic neurons in the ventral tegmental area (VTA).

-

5-HT1A Autoreceptor Agonism : Tandospirone acts as a full agonist at presynaptic 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons in the raphe nuclei.

-

Inhibition of Serotonergic Firing : Activation of these autoreceptors inhibits the firing rate of serotonin neurons.

-

Disinhibition of Dopaminergic Neurons : This reduction in serotonin release disinhibits downstream dopamine neurons in the VTA.

-

Increased Dopamine Release : The disinhibited VTA dopamine neurons increase their firing rate, leading to elevated extracellular dopamine levels in their projection targets, most notably the medial prefrontal cortex (mPFC).

This pathway suggests that tandospirone's therapeutic effects on cognitive and executive functions may be linked to its ability to enhance cortical dopamine neurotransmission.

Preclinical Evidence and Quantitative Data

In Vivo Microdialysis Studies

Microdialysis experiments in freely moving rats have provided direct evidence of tandospirone's effect on extracellular dopamine levels. These studies confirm that systemic administration of tandospirone significantly increases dopamine outflow in the mPFC and can potentiate the effects of other antidepressants.

Table 2: Effect of Tandospirone on Extracellular Dopamine in Rat mPFC

| Treatment | Dose (i.p.) | Peak Dopamine Increase (% of Basal) | Reference |

|---|---|---|---|

| Tandospirone | 5 mg/kg | ~190% | |

| Fluoxetine (SSRI) | 10 mg/kg | ~200% |

| Tandospirone + Fluoxetine | 5 mg/kg + 10 mg/kg | ~380% | |

Crucially, the increase in dopamine release induced by tandospirone is blocked by pretreatment with the selective 5-HT1A receptor antagonist WAY 100635, confirming that the effect is mediated via 5-HT1A receptors.

Behavioral Studies in Animal Models

Studies using a unilateral 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease further support the dopamine-modulating effects of tandospirone. In this model, drugs that increase dopamine activity cause contralateral (away from the lesioned side) rotations.

-

Rotational Behavior : Tandospirone, at doses of 0.5-10 mg/kg, significantly and dose-dependently increased contralateral rotations, similar to the effect of a direct dopamine agonist.

-

Pharmacological Challenge : This rotational behavior was almost completely blocked by the 5-HT1A antagonist WAY-100635, but was unaffected by the dopamine D1 receptor antagonist SCH-23390.

These findings strongly suggest that tandospirone's motor effects are mediated by stimulating postsynaptic 5-HT1A receptors and modulating non-dopaminergic pathways in the basal ganglia, rather than by directly acting on dopamine receptors.

Experimental Protocols

In Vivo Microdialysis Protocol

This protocol is a representative methodology for assessing neurotransmitter levels in the brain of a conscious animal.

-

Animal Model : Adult male Wistar rats (280-300g) are used.

-

Surgical Implantation : Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted, targeting the mPFC. Animals are allowed to recover for several days.

-

Microdialysis Procedure : On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection : Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of extracellular dopamine.

-

Drug Administration : Tandospirone (e.g., 5 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection. For antagonist studies, WAY 100635 (e.g., 1 mg/kg) is administered prior to tandospirone.

-

Sample Analysis : Dopamine concentrations in the dialysate samples are quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

-

Data Expression : Results are expressed as a percentage change from the average baseline concentration.

6-OHDA-Lesioned Rat Rotational Behavior Protocol

This protocol outlines a standard method for evaluating pro-dopaminergic activity in a Parkinson's disease animal model.

-

Lesion Creation : Unilateral lesion of the nigrostriatal dopamine pathway is induced by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of one hemisphere.

-

Post-Lesion Confirmation : Several weeks post-surgery, the lesion is confirmed by observing robust rotational behavior following an injection of a direct dopamine agonist like apomorphine.

-

Experimental Session : On the test day, animals are placed in automated rotometer bowls that record full 360° turns.

-

Drug Administration : Animals are administered tandospirone (0.5-10 mg/kg), vehicle, or a reference compound. For antagonist studies, WAY-100635 or SCH-23390 is given prior to tandospirone.

-

Data Collection : The number of contralateral and ipsilateral rotations is recorded for a set period (e.g., 90 minutes).

-

Data Analysis : The net contralateral turns (contralateral minus ipsilateral) are calculated and compared across treatment groups.

Conclusion

Tandospirone citrate's effect on dopamine neurotransmission is a well-documented, albeit indirect, phenomenon. Its high selectivity as a 5-HT1A receptor partial agonist, with negligible affinity for dopamine receptors, dictates a mechanism reliant on the intricate serotonin-dopamine neural circuitry. By inhibiting serotonergic neurons in the raphe nuclei via presynaptic 5-HT1A autoreceptors, tandospirone effectively disinhibits dopaminergic neurons in the VTA, resulting in increased dopamine release in the medial prefrontal cortex. This enhancement of cortical dopamine, demonstrated through both neurochemical and behavioral studies, may be a key contributor to its therapeutic efficacy in treating cognitive symptoms associated with various CNS disorders.

References

- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. selleckchem.com [selleckchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

Preclinical Profile of Tandospirone Citrate: A Technical Guide to its Anxiolytic Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandospirone (B1205299) citrate, a selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor, has demonstrated a promising anxiolytic profile in a variety of preclinical models. As a member of the azapirone class of drugs, it offers a distinct mechanism of action compared to classical benzodiazepines, notably lacking sedative and muscle-relaxant side effects.[1] This technical guide provides an in-depth overview of the preclinical evidence supporting the anxiolytic effects of tandospirone, with a focus on quantitative data from key anxiety models, detailed experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: 5-HT1A Receptor Modulation

Tandospirone's anxiolytic properties are primarily attributed to its high affinity and partial agonist activity at the 5-HT1A receptor.[1] It acts on both presynaptic 5-HT1A autoreceptors in the raphe nuclei and postsynaptic 5-HT1A receptors in limbic regions such as the hippocampus and amygdala, which are critically involved in the regulation of anxiety and fear.[1][2]

Signaling Pathway

Upon binding to postsynaptic 5-HT1A receptors, which are coupled to Gi/o proteins, tandospirone initiates a cascade of intracellular events that ultimately lead to reduced neuronal excitability.[1] This signaling pathway involves:

-

Inhibition of Adenylyl Cyclase: The activation of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Reduced Protein Kinase A (PKA) Activity: The reduction in cAMP results in decreased activity of protein kinase A (PKA), a key enzyme involved in neuronal signaling.

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit of the activated G-protein directly gates GIRK channels, causing an efflux of potassium ions (K+) from the neuron. This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

This concerted action ultimately dampens neuronal activity in brain circuits associated with anxiety.

Preclinical Anxiety Models: Quantitative Data and Experimental Protocols

Tandospirone has been evaluated in a range of preclinical models designed to assess anxiolytic-like activity. The following sections summarize the quantitative findings and provide detailed experimental protocols for key assays.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

| Species | Dose (mg/kg, i.p.) | Parameter | Vehicle Control | Tandospirone | p-value | Reference |

| Rat (Wistar) | 1.0 | % Time in Open Arms | 16.2 ± 3.9% | 30.2 ± 2.9% | p < 0.01 | |

| Rat (Wistar) | 1.0 | % Open Arm Entries | 38.3 ± 1.6% | 49.3 ± 3.9% | p < 0.05 |

-

Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms of equal dimensions.

-

Animals: Male Wistar rats are typically used.

-

Procedure:

-

Animals are habituated to the testing room for at least 60 minutes prior to the experiment.

-

Tandospirone or vehicle is administered intraperitoneally (i.p.) 30 minutes before testing.

-

Each rat is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a 5-minute session.

-

The maze is cleaned with an appropriate solvent (e.g., 70% ethanol) between trials to eliminate olfactory cues.

-

-

Parameters Measured:

-

Time spent in the open and closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment.

| Species | Dose (mg/kg, i.p.) | Parameter | Vehicle Control (Time in Light Zone, s) | Tandospirone (Time in Light Zone, s) | p-value | Reference |

| Mouse | 0.1 | Time in Light Zone | ~100 | ~125 | NS | |

| Mouse | 0.3 | Time in Light Zone | ~100 | ~150 | p < 0.05 | |

| Mouse | 1.0 | Time in Light Zone | ~100 | ~175 | p < 0.01 |

Note: Approximate values are extrapolated from graphical data.

-

Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

-

Animals: Male mice are commonly used.

-

Procedure:

-

Mice are habituated to the testing room.

-

Tandospirone or vehicle is administered (e.g., i.p.) 30 minutes prior to the test.

-

Each mouse is placed in the center of the light compartment, facing away from the opening.

-

Behavior is recorded for a 5-10 minute period.

-

-

Parameters Measured:

-

Time spent in the light and dark compartments.

-

Number of transitions between the two compartments.

-

Latency to enter the dark compartment.

-

Conditioned Fear Stress Test

This model assesses anxiety by measuring the freezing response of an animal to a context previously associated with an aversive stimulus (e.g., footshock).

Tandospirone has been shown to significantly inhibit conditioned freezing in a dose-dependent manner. A study demonstrated that a high dose of tandospirone has excellent anxiolytic efficacy in this model.

-

Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a system for recording freezing behavior.

-

Animals: Male Sprague-Dawley rats are often used.

-

Procedure:

-

Conditioning Day: Rats are placed in the conditioning chamber and, after a period of habituation, receive one or more footshocks.

-

Test Day (24 hours later): Tandospirone or vehicle is administered prior to re-exposing the rats to the conditioning chamber (context) without any footshocks.

-

Freezing behavior (i.e., the complete absence of movement except for respiration) is measured for a set period.

-

-

Parameter Measured:

-

Duration of freezing time.

-

Vogel/Geller-Seifter Conflict Test

These tests create a conflict between a motivated behavior (e.g., drinking or lever-pressing for food) and an aversive consequence (e.g., a mild electric shock). Anxiolytics increase the rate of the punished behavior.

In a modified Geller-Seifter conflict paradigm, tandospirone produced significant increases in punished responding at doses of 1.25, 2.5, and 5.0 mg/kg (i.p.) and 20 mg/kg (p.o.).

-

Apparatus: An operant chamber with a drinking spout connected to a lickometer and a shock generator.

-

Animals: Water-deprived male rats.

-

Procedure:

-

Animals are typically water-deprived for 24-48 hours.

-

Tandospirone or vehicle is administered before the test session.

-

Rats are placed in the chamber and allowed to drink. After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout.

-

-

Parameter Measured:

-

Number of shocks received (or punished licks).

-

Conclusion

The preclinical data robustly support the anxiolytic potential of tandospirone citrate. Its efficacy has been consistently demonstrated across a variety of well-validated animal models of anxiety. The mechanism of action, centered on the partial agonism of the 5-HT1A receptor, provides a clear rationale for its anxiolytic effects and distinguishes it from other classes of anxiolytic agents. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals investigating novel anxiolytic therapies. Further research into the nuanced effects of tandospirone on specific neural circuits will continue to enhance our understanding of its therapeutic potential.

References

Tandospirone Citrate's Role in Hippocampal Neurogenesis: A Technical Guide

Executive Summary

Tandospirone (B1205299) citrate (B86180), a potent and selective partial agonist for the serotonin (B10506) 1A (5-HT1A) receptor, has demonstrated significant potential in promoting adult hippocampal neurogenesis.[1][2][3] Primarily used as an anxiolytic and antidepressant agent, its mechanism extends beyond simple neurotransmitter modulation to include the stimulation of new neuron growth in the hippocampus, a brain region critical for learning, memory, and mood regulation.[4][5] Preclinical studies consistently show that chronic administration of tandospirone increases the population of immature neurons in the dentate gyrus. This pro-neurogenic effect is believed to be mediated through the activation of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, and potentially involves key neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and the transcription factor cAMP response element-binding protein (CREB). This document provides a detailed overview of the underlying mechanisms, experimental evidence, and key molecular pathways involved in tandospirone-induced hippocampal neurogenesis, intended for researchers and professionals in drug development.

Mechanism of Action: 5-HT1A Receptor Activation

Tandospirone exerts its effects by binding to and partially activating the 5-HT1A receptor, a G-protein coupled receptor. This activation initiates several intracellular signaling cascades.

G-Protein Coupling and Downstream Pathways

The 5-HT1A receptor is coupled to the Gi/o class of G-proteins. Upon activation by tandospirone, this coupling leads to two primary downstream effects:

-

Inhibition of the cAMP-PKA Pathway: The activated Gi/o protein inhibits adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP) and subsequent activity of Protein Kinase A (PKA).

-

Activation of the ERK/MAP Kinase Pathway: Tandospirone has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK). This response can be blocked by 5-HT1A antagonists, confirming the pathway's dependence on this receptor.

Quantitative Evidence of Pro-Neurogenic Effects

Chronic administration of tandospirone has been shown to dose-dependently increase the number of newly formed neurons in the dentate gyrus of the hippocampus. The most common marker used to quantify these immature neurons is Doublecortin (DCX).

| Study Parameter | Vehicle Control Group | Tandospirone (1 mg/kg) | Tandospirone (10 mg/kg) | Key Finding | Citation |

| Animal Model | Male Sprague-Dawley Rats | Male Sprague-Dawley Rats | Male Sprague-Dawley Rats | Chronic (14-day) treatment. | |

| DCX+ Cells/mm³ | Baseline | Not significantly different | Significant Increase | Dose-dependent increase in immature neurons. | |

| Animal Model | Male Sprague-Dawley Rats (Psychosocial Stress) | - | Tandospirone (10 mg/kg) | Chronic (28-day) treatment. | |

| DCX+ Cell Density | Decreased by stress | - | Reversed the stress-induced decrease | Tandospirone inhibits stress-induced reduction in neurogenesis. | |

| Ki-67+ Cell Density | No change with stress | - | No significant difference from vehicle | Suggests tandospirone may affect neuronal differentiation/survival more than proliferation. |

Experimental Protocols

The following outlines a typical experimental workflow used to assess the impact of tandospirone on hippocampal neurogenesis in rodent models.

Animal Model and Drug Administration

-

Subjects: Male Sprague-Dawley rats are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle.

-

Drug Preparation: this compound is dissolved in saline to concentrations such as 1 mg/mL or 10 mg/mL.

-

Administration: The drug or a saline vehicle is administered once daily for a chronic period, typically ranging from 14 to 28 days. The route of administration can be subcutaneous (s.c.) or intraperitoneal (i.p.).

Quantification of Neurogenesis

-

Tissue Processing: Following the final drug administration, animals are euthanized and the brains are extracted for analysis.

-

Immunohistochemistry: Brain sections are stained for specific cellular markers.

-

Doublecortin (DCX): A microtubule-associated protein expressed in migrating and differentiating neurons, serving as a marker for immature neurons.

-

Ki-67: A protein expressed during the active phases of the cell cycle, used as a marker for cell proliferation.

-

-

Analysis: The number of DCX-positive or Ki-67-positive cells within the dentate gyrus is quantified using microscopy and stereological techniques to estimate cell density.

Molecular Mediators: The CREB/BDNF Pathway

While direct evidence linking tandospirone specifically to the CREB/BDNF pathway in the context of neurogenesis is still developing, this pathway is a well-established downstream target of factors that promote neurogenesis and is strongly implicated.

-

Brain-Derived Neurotrophic Factor (BDNF): A neurotrophin crucial for neuronal survival, growth, and plasticity. Its expression is closely linked to hippocampal neurogenesis.

-

cAMP Response Element-Binding Protein (CREB): A transcription factor that, when phosphorylated (pCREB), binds to the promoter regions of genes like BDNF, promoting their transcription. The CREB/BDNF signaling pathway is known to be activated by antidepressant treatments and is essential for the neurogenic effects of some therapies.

Activation of the 5-HT1A receptor can influence CREB and BDNF levels. It is hypothesized that tandospirone's pro-neurogenic effects are mediated, at least in part, through the modulation of this critical pathway, leading to increased neuronal survival and differentiation.

Conclusion and Future Directions

This compound robustly promotes hippocampal neurogenesis in preclinical models, primarily by increasing the population of new, immature neurons. This effect is a direct consequence of its partial agonism at the 5-HT1A receptor and is dose-dependent. The underlying mechanism involves the activation of intracellular signaling cascades, with the ERK pathway being a key player.

Future research should focus on:

-

Directly linking tandospirone administration to the activation of the CREB/BDNF pathway in the hippocampus.

-

Investigating the specific stages of neurogenesis (proliferation vs. survival and differentiation) that are most affected by tandospirone.

-

Translating these preclinical findings to clinical populations to determine if the pro-neurogenic effects contribute to the therapeutic efficacy of tandospirone in treating mood and anxiety disorders.

References

- 1. Chronic Treatment with the 5-HT1A Receptor Partial Agonist Tandospirone Increases Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Targeting hippocampal neurogenesis to protect astronauts' cognition and mood from decline due to space radiation effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Tandospirone Citrate for Parkinson's Disease: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by debilitating motor and non-motor symptoms. Current dopamine-replacement therapies, while effective for motor control, are often associated with significant long-term complications, including L-DOPA-induced dyskinesia (LID). There remains a critical unmet need for therapies that can address a broader spectrum of PD symptoms and mitigate treatment-related side effects. This document explores the therapeutic potential of tandospirone (B1205299) citrate (B86180), a selective serotonin (B10506) 1A (5-HT1A) receptor partial agonist, in the management of Parkinson's disease. Drawing on preclinical and clinical evidence, we detail its mechanism of action, summarize efficacy and safety data, and outline the experimental protocols from key studies. This paper posits that tandospirone's modulation of the serotonergic system presents a promising, non-dopaminergic strategy for addressing specific symptoms of Parkinson's disease, particularly L-DOPA-induced dyskinesia and certain non-motor features.

Introduction: The Challenge of Parkinson's Disease Therapy

Parkinson's disease pathology is defined by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to the cardinal motor symptoms of bradykinesia, rigidity, tremor, and postural instability[1]. While levodopa (B1675098) (L-DOPA) remains the gold standard for symptomatic treatment, its long-term use frequently leads to motor fluctuations and debilitating L-DOPA-induced dyskinesia (LID)[2]. Furthermore, non-motor symptoms (NMS) such as anxiety, depression, cognitive impairment, and sleep disorders are prevalent in PD, significantly impact quality of life, and often respond poorly to dopaminergic treatments[3][4][5].

This therapeutic gap has spurred research into non-dopaminergic targets. The serotonergic system, which is also affected in PD, plays a crucial role in modulating motor and non-motor functions. Tandospirone citrate, an azapirone derivative with high selectivity for the 5-HT1A receptor, has been clinically utilized as an anxiolytic and is now being investigated for its potential benefits in PD. This document provides a technical overview of the existing evidence for tandospirone's application in Parkinson's disease.

Mechanism of Action: The Role of 5-HT1A Receptor Modulation

Tandospirone functions as a potent and selective partial agonist for the 5-HT1A receptor, with significantly lower affinity for other receptors like dopamine (B1211576) D2 or adrenergic receptors. 5-HT1A receptors are widely distributed in the brain, with high concentrations in the raphe nuclei, hippocampus, and key areas of the basal ganglia, including the subthalamic nucleus and entopeduncular nucleus.

Tandospirone's therapeutic action is believed to stem from its dual effects:

-

Presynaptic Autoreceptors: As a full agonist at 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei, tandospirone inhibits the firing of these neurons, reducing overall serotonin release.

-

Postsynaptic Receptors: As a partial agonist at postsynaptic 5-HT1A receptors in forebrain regions, it modulates neuronal activity in circuits implicated in both motor control and mood.

In the context of PD, the leading hypothesis is that excessive, unregulated release of dopamine from serotonergic terminals (which take up L-DOPA and convert it to dopamine) is a major contributor to LID. By activating 5-HT1A receptors, tandospirone can inhibit these serotonergic neurons, thereby dampening the excessive dopamine release and alleviating dyskinesia. Furthermore, its action on postsynaptic receptors in the basal ganglia may modulate non-dopaminergic pathways, potentially offering direct anti-parkinsonian effects.

Figure 1: Simplified signaling pathway of Tandospirone via 5-HT1A receptors.

Preclinical Evidence in Parkinson's Disease Models

Animal models are crucial for elucidating the therapeutic potential and mechanisms of novel treatments for PD. Tandospirone has demonstrated promising anti-parkinsonian effects in several well-established rodent models.

Key Preclinical Findings

Preclinical studies have consistently shown that tandospirone can ameliorate motor deficits in rat models of PD. These effects are mediated by the activation of 5-HT1A receptors, as they are blocked by the co-administration of a selective 5-HT1A antagonist, WAY-100635. The primary models used include haloperidol-induced catalepsy (a model for bradykinesia) and the unilateral 6-hydroxydopamine (6-OHDA) lesion model, which mimics the dopamine depletion of PD.

Quantitative Data from Preclinical Studies

| Study Model | Drug & Dosage | Key Finding | Reference |

| Haloperidol-Induced Catalepsy (Rats) | Tandospirone | Dose-dependently reversed catalepsy. Effect was comparable to bromocriptine (B1667881) and greater than L-DOPA. | |

| Reserpine-Treated (Rats) | Tandospirone | Dose-dependently restored spontaneous locomotor activity. | |

| Unilateral 6-OHDA Lesion (Rats) | Tandospirone (0.5-10 mg/kg) | Significantly increased contralateral rotations in a dose-dependent manner, indicating a pro-dopaminergic effect. | |

| Unilateral 6-OHDA Lesion (Rats) | Tandospirone + Apomorphine (0.025 mg/kg) | Markedly potentiated the contralateral turning induced by a low dose of the dopamine agonist apomorphine. |

Experimental Protocols

Protocol: Unilateral 6-OHDA Lesion Model and Rotational Behavior Analysis

-

Animal Model Creation:

-

Subjects: Adult male Sprague-Dawley or Wistar rats.

-

Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane (B1672236) inhalation.

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull over the medial forebrain bundle (MFB) or substantia nigra.

-

Neurotoxin Injection: 6-hydroxydopamine (6-OHDA) hydrochloride, dissolved in saline with ascorbic acid to prevent oxidation, is infused unilaterally into the target site. This selectively destroys dopaminergic neurons on one side of the brain.

-

Post-Operative Care: Animals are allowed to recover for a period of 2-3 weeks to allow for complete lesion development.

-

-

Drug Administration:

-

This compound is dissolved in saline or another appropriate vehicle.

-

The drug is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses (e.g., 0.5, 1, 5, 10 mg/kg).

-

-

Behavioral Assessment (Rotational Behavior):

-

Following drug administration, rats are placed in automated rotometer bowls.

-

The number of full 360° turns, both contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side), is recorded for a set period (e.g., 60-90 minutes).

-

A significant increase in contralateral rotations is interpreted as an activation of dopamine-denervated postsynaptic receptors, indicating a potentially beneficial anti-parkinsonian effect.

-

-

Antagonist Confirmation Studies:

-

To confirm the role of the 5-HT1A receptor, a separate group of animals is pretreated with a selective 5-HT1A antagonist (e.g., WAY-100635) before tandospirone administration. Abolition of the rotational behavior confirms the mechanism of action.

-

Figure 2: Experimental workflow for a preclinical 6-OHDA rat study.

Clinical Evidence in Parkinson's Disease Patients

Clinical investigations into tandospirone for PD have primarily focused on its potential to alleviate L-DOPA-induced dyskinesia. The results have been encouraging but also highlight a complex therapeutic profile.

Tandospirone for L-DOPA-Induced Dyskinesia (LID)

A key clinical study investigated the effects of tandospirone in PD patients experiencing peak-dose dyskinesia. The study was based on the hypothesis that a 5-HT1A agonist could attenuate the excessive increase in extracellular dopamine derived from L-DOPA.

Protocol: Open-Label Study on LID

-

Participants: 10 patients with Parkinson's disease suffering from L-DOPA-induced peak-dose dyskinesia.

-

Intervention: Administration of this compound at a dose of 15-60 mg/day.

-

Duration: 12 weeks.

-

Primary Assessments: Evaluation of the duration and severity (both subjective and objective) of dyskinesia. Parkinsonian features were also monitored.

Quantitative Data from Clinical Study on LID

| Outcome Measure | Number of Patients (N=10) | Result | Reference |

| Severity of Dyskinesia | 5 | Decreased | |

| 4 | No Change | ||

| 1 | Slight Worsening | ||

| Parkinsonian Features | 5 | Worsened (3 with decreased dyskinesia, 2 with no change) | |

| 5 | No Change |

This study demonstrated that tandospirone was effective in reducing LID in 50% of patients. However, this benefit came at the cost of slightly worsening parkinsonian features in 50% of the total patient cohort. This dual effect is thought to be a direct consequence of its potent 5-HT1A agonistic activity, which can modulate both the desired (anti-dyskinetic) and undesired (anti-parkinsonian) effects of dopamine.

Tandospirone for Motor and Non-Motor Symptoms

Beyond LID, other clinical reports suggest potential benefits for different PD symptoms. One review notes that tandospirone improved walking stability and activities of daily living in approximately 40% of PD patients. It has also been reported to ameliorate pure akinesia in a patient resistant to other therapies. Given its established efficacy as an anxiolytic, tandospirone is a logical candidate for treating the common co-morbidities of anxiety and depression in PD patients.

Safety and Tolerability

Tandospirone is generally well-tolerated, a characteristic established through its extensive use for generalized anxiety disorder.

Adverse Events

In a large randomized controlled trial for generalized anxiety disorder, the safety of two different doses (30 mg/day and 60 mg/day) was compared. While the higher dose was associated with a greater incidence of adverse events, they were generally mild and transient.

| Adverse Event | Incidence at 60 mg/day | Incidence at 30 mg/day | Reference |

| Any Adverse Event | 23.4% | 11.7% | |

| Dizziness | 8.8% | (not specified, lower) | |

| Gastrointestinal Reactions | Higher than 30 mg/day group | Lower than 60 mg/day group |

In the context of Parkinson's disease, the most significant safety concern is the potential for worsening motor symptoms, as observed in the LID study. This underscores the need for careful dose titration and patient selection.

Discussion and Future Directions

The available evidence suggests that this compound holds a niche but potentially valuable role in the management of Parkinson's disease. Its primary strength lies in its non-dopaminergic mechanism, offering a novel approach to tackling treatment-related complications.

The dual effect on dyskinesia and parkinsonism presents both a challenge and an opportunity. The partial agonist nature of tandospirone may be key; finding a therapeutic window that maximizes the anti-dyskinetic effect while minimizing motor impairment is the critical next step. This may involve personalized dosing strategies or combination therapies.

Future Research Imperatives:

-